

Spectroscopic Analysis of Elatol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elatol*

Cat. No.: *B1200643*

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Introduction: **Elatol** is a halogenated chamigrene sesquiterpenoid first isolated from the red algae *Laurencia elata*. Its unique spiro[5.5]undecane core, dense functionalization, and presence of both bromine and chlorine atoms make it a molecule of significant interest in natural product chemistry. **Elatol** has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used in the structural elucidation and characterization of **Elatol**. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to assist researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ^1H and ^{13}C NMR data for synthetic (+)-**Elatol**, as reported in the literature, are presented below. The data were recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Elatol** provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The table below summarizes the chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of synthetic (+)-**Elatol**.

Table 1: ^1H NMR Data for (+)-**Elatol** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment (Proposed)
5.13	s	-	1H	H-9
4.90	s	-	1H	H-15a
4.82	s	-	1H	H-15b
4.13	dd	12.5, 4.5	1H	H-2
3.99	d	4.5	1H	H-3
2.49	ddd	13.0, 4.5, 2.0	1H	H-1a
2.34	ddd	14.0, 4.5, 2.5	1H	H-4a
2.22	m	-	1H	H-1b
2.10	ddd	14.0, 12.5, 5.0	1H	H-4b
1.95	m	-	1H	H-7a
1.85	m	-	1H	H-7b
1.74	s	-	3H	H-12
1.25	s	-	3H	H-14
1.11	s	-	3H	H-13

Data sourced from the supporting information for the total synthesis of **Elatol**.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The table below lists the chemical shifts for the carbon signals of synthetic (+)-**Elatol**.

Table 2: ^{13}C NMR Data for (+)-**Elatol** (126 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment (Proposed)
147.0	C-5
134.8	C-8
126.1	C-9
111.9	C-15
71.1	C-3
62.1	C-2
50.1	C-6
49.8	C-10
40.4	C-7
37.9	C-4
35.1	C-1
30.2	C-13
28.1	C-14
23.9	C-12
22.8	C-11

Data sourced from the supporting information for the total synthesis of **Elatol**.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of a compound. For halogenated molecules like **Elatol**, the isotopic pattern in the mass spectrum is particularly informative.

Molecular Formula: $C_{15}H_{22}BrClO$

Exact Mass: 332.0543 u

High-Resolution Mass Spectrometry (HRMS): While a published full mass spectrum with fragmentation analysis for **Elatol** is not readily available, HRMS would be used to confirm the elemental composition. For the molecular ion $[M]^+$, the calculated m/z value is 332.0543. The presence of both chlorine (^{35}Cl and ^{37}Cl in an approx. 3:1 ratio) and bromine (^{79}Br and ^{81}Br in an approx. 1:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak. The expected pattern for the $[M]^+$, $[M+2]^+$, and $[M+4]^+$ peaks would be a complex signature confirming the presence of one chlorine and one bromine atom.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a sesquiterpenoid like **Elatol**. These protocols are based on standard methodologies in natural product chemistry.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 1-5 mg of purified **Elatol**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Record the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Acquire the data at a constant temperature, typically 298 K.
 - Use a standard single-pulse experiment. Typical parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
 - Reference the spectrum to the TMS signal at 0.00 ppm.

- ^{13}C NMR Data Acquisition:
 - Record the spectrum on the same spectrometer, operating at the corresponding frequency for ^{13}C (e.g., 100 MHz for a 400 MHz instrument).
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
 - Process the FID with an exponential window function (line broadening of 1.0 Hz).
 - Reference the spectrum to the CDCl_3 solvent signal at 77.16 ppm.
- 2D NMR Experiments:
 - For unambiguous assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are crucial for establishing ^1H - ^1H connectivities, direct ^1H - ^{13}C correlations, and long-range ^1H - ^{13}C correlations, respectively.

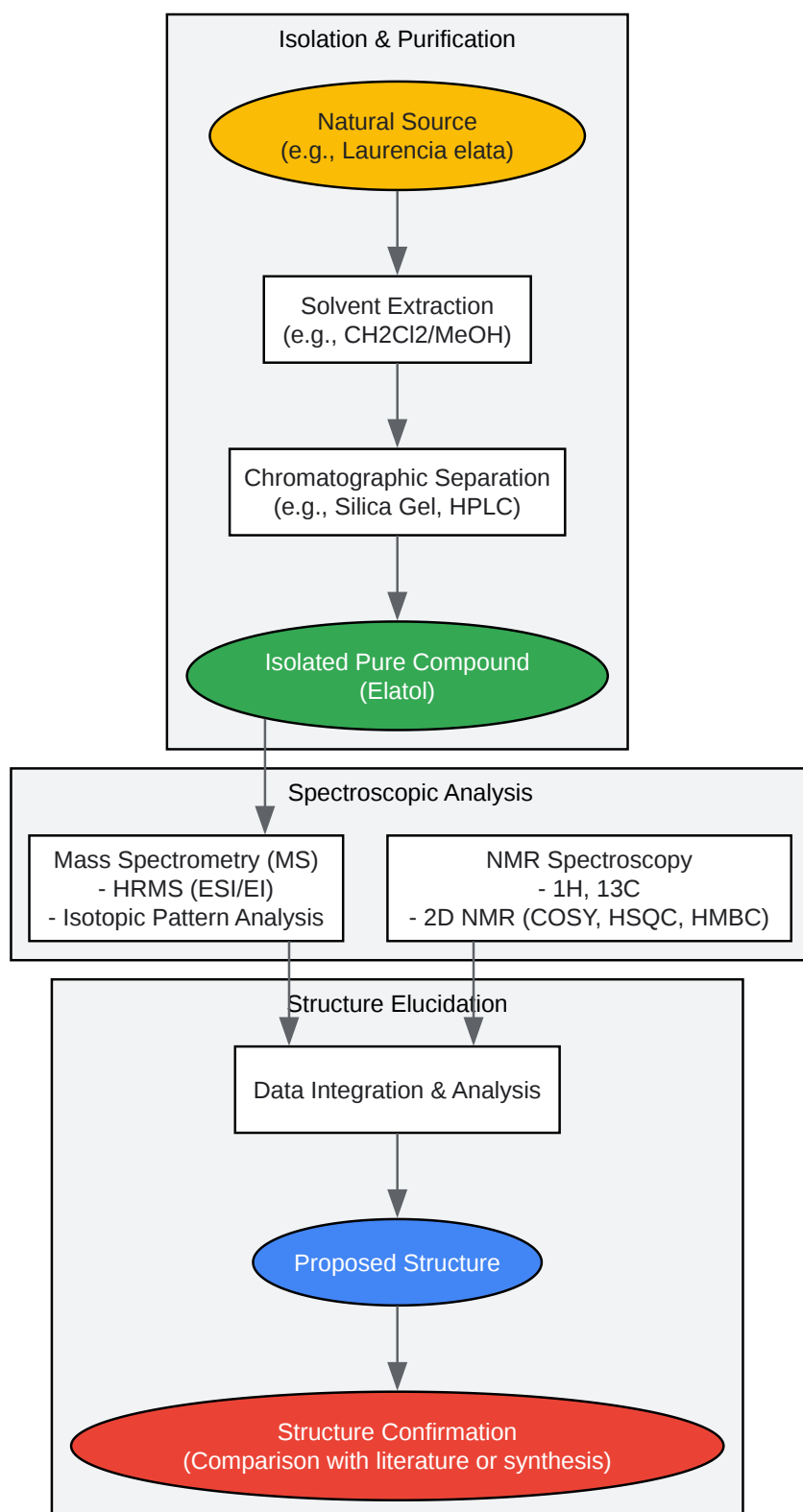
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of purified **Elatol** (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- High-Resolution Mass Spectrometry (HRMS) Acquisition:
 - Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
 - ESI Method: Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire spectra in positive ion mode.

- EI Method: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). An ionization energy of 70 eV is typically used.
- Acquire data over a mass range of m/z 50-500.
- Calibrate the instrument using a known standard to ensure high mass accuracy.
- Data Analysis:
 - Determine the m/z of the molecular ion.
 - Use the instrument software to calculate the elemental composition from the accurate mass measurement.
 - Analyze the isotopic pattern of the molecular ion cluster to confirm the number of chlorine and bromine atoms.
 - If fragmentation data is acquired (e.g., via MS/MS), analyze the fragmentation pattern to gain further structural insights.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product like **Elatol** using spectroscopic techniques.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com